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Compound of Interest

Compound Name: 1,4-Bis(diphenylphosphino)butane

Cat. No.: B1266417

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4-
Bis(diphenylphosphino)butane (dppb), an organophosphorus compound widely utilized as a
chelating agent in coordination chemistry. Understanding the precise three-dimensional
arrangement of this ligand is paramount for predicting its coordination behavior, designing
novel metal complexes with specific catalytic or therapeutic properties, and for structure-based
drug design.

Crystallographic Data Summary

The crystal structure of 1,4-Bis(diphenylphosphino)butane has been determined by single-
crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables
below, providing a quantitative overview of the solid-state conformation.

Table 1: Crystal Data and Structure Refinement for 1,4-Bis(diphenylphosphino)butane
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Parameter Value
Empirical Formula Ca2sH2sP2
Formula Weight 426.48
Crystal System Monoclinic
Space Group P2i/c

a (A) 6.134(2)
b (A) 8.166(3)
c (A 24.634(5)
B () 106.4(2)
Volume (A3) 1184

A 2

Density (calculated) (g cm=3) 1.196
Density (measured) (g cm~3) 1.20
F(000) 452

R 0.051
wR 0.052

Data sourced from Rivera et al. (1988).[1]

Table 2: Selected Bond Distances and Angles for 1,4-Bis(diphenylphosphino)butane

Bond/Angle Length (A) / Angle (°)
(Bu)C-P 1.838(5)

(Ph)C-P (mean) 1.834(5)

(Ph)C-C(Ph) (mean) 1.380

(Ph)C-C(Ph)-C(Ph) (range)

117.7(5) - 121.6(5)
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Data sourced from Rivera et al. (1988).[1]

Experimental Protocols

The determination of the crystal structure of 1,4-Bis(diphenylphosphino)butane involved the
following key experimental procedures.

Crystal Growth

Greenish transparent parallelepiped crystals of 1,4-Bis(diphenylphosphino)butane suitable
for X-ray diffraction were obtained.[1] While the specific crystallization method for the free
ligand is not detailed in the primary reference, a general approach for obtaining single crystals
of organophosphorus compounds involves slow evaporation of a saturated solution or solvent
layering techniques.[2] For instance, crystals can be grown by dissolving the compound in a
"good" solvent and carefully layering a less dense, miscible "anti-solvent” in which the
compound is insoluble.[2]

X-ray Data Collection

A single crystal with dimensions of approximately 0.3 x 0.3 x 0.4 mm was mounted on an
automated four-circle Philips PW1100 diffractometer.[1] The lattice parameters were
determined through a least-squares procedure applied to the setting angles of 25 strong
reflections.[1] Intensity data were collected using graphite-monochromated Mo Ka radiation (A
=0.71069 A).[1]

Structure Solution and Refinement

The collected diffraction data were processed, and the structure was solved and refined using
the SHELX77 system.[1] All non-hydrogen atoms were refined anisotropically. The final
refinement converged to an R-factor of 0.051 for 924 unique reflections with 1 > 30(1).[1]

Structural Insights

The crystal structure analysis reveals that the molecule possesses a center of symmetry. The -
(CH2)a- backbone is nearly planar, with the phosphorus atoms displaced by +0.105(2) and
-0.105(2) A from the mean plane of the butyl chain.[1] The phosphorus atoms exhibit the
expected distorted tetrahedral geometry.[1] The conformation of the free ligand is reported to
be very similar to its conformation when coordinated to rhodium atoms.[1]
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Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the single-crystal X-ray diffraction
analysis of 1,4-Bis(diphenylphosphino)butane.
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Synthesis & Crystallization
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Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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